2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a (2-methylbenzyl)thio group and at the 2-position with an acetamide moiety bearing a 3,4-dimethoxyphenyl substituent. The 1,3,4-thiadiazole ring is a heterocyclic scaffold widely studied for its antimicrobial, anticancer, and enzyme inhibitory properties . The thioether linkage at the 5-position increases lipophilicity, which may improve membrane permeability compared to oxygen or nitrogen analogs .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-6-4-5-7-15(13)12-27-20-23-22-19(28-20)21-18(24)11-14-8-9-16(25-2)17(10-14)26-3/h4-10H,11-12H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQZROFIOIQGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Thiadiazole derivatives have shown significant antimicrobial activity against various pathogens. Studies indicate that compounds containing the 1,3,4-thiadiazole ring exhibit potent antibacterial and antifungal properties. For instance, derivatives similar to 2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
-
Anticancer Potential
- The thiadiazole scaffold has been linked to anticancer activity. Research indicates that compounds like 2-amino-1,3,4-thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms . The specific compound under discussion may serve as a lead for developing new anticancer agents due to its structural characteristics.
- Anti-inflammatory Effects
Synthesis and Derivation
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The introduction of the thiadiazole ring can be achieved through cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Case Study 1: Antibacterial Activity
In a comparative study of various thiadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that certain modifications in the thiadiazole ring significantly enhanced antibacterial activity. The compound under review exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiadiazole derivatives revealed that compounds with specific substitutions at the thiadiazole position showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was noted for inducing apoptosis in these cells through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the particular targets being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Chlorine substituents (as in 5d) increase melting points compared to methyl or methoxy groups, likely due to stronger intermolecular interactions .
- Thiadiazinan-Thioxo Moiety : Compounds like 5c and 5d show antimicrobial activity, suggesting the thioxo group enhances target binding .
Analogues with Modified Acetamide Substituents
Variations in the acetamide substituent significantly alter bioactivity:
Key Observations :
- Nitro Groups : Nitro-substituted compounds (e.g., 3 and 8) exhibit potent Akt inhibition, likely due to strong electron-withdrawing effects enhancing π-π stacking with kinase active sites .
- Methoxy Groups : The target compound’s 3,4-dimethoxyphenyl group may favor interactions with hydrophobic pockets in targets but could reduce metabolic stability compared to nitro derivatives .
Physicochemical Properties
Comparative analysis of melting points and yields:
The target compound’s predicted melting point (~160–180°C) aligns with benzylthio derivatives, while yields likely depend on the steric bulk of the 2-methylbenzyl group .
Research Findings and Implications
- Antimicrobial Activity : Thiadiazoles with thioether linkages (e.g., 5c, 5d) show moderate-to-high antimicrobial activity, suggesting the target compound may share this profile .
- Anticancer Potential: Nitro- and chlorophenyl-substituted analogs induce apoptosis via Akt inhibition, but the target’s methoxy groups may shift the mechanism toward topoisomerase or tubulin binding .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The structure of the compound can be summarized as follows:
- Thiadiazole core : A five-membered ring containing two nitrogen atoms.
- Substituents :
- A 3,4-dimethoxyphenyl group.
- A 2-methylbenzylthio group attached to the thiadiazole.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown cytotoxic effects against various human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | TBD |
| 4-chloro derivative | A431 | 9.5 |
| Other derivatives | MCF-7 | 12.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism may involve the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 , as observed in related studies .
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. The target compound's potential effectiveness can be inferred from studies on similar derivatives:
- Antibacterial Activity : Compounds with a thiadiazole moiety demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For example:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32.6 |
| Escherichia coli | 47.5 |
These results suggest that the compound may possess similar antimicrobial properties .
The biological activity of thiadiazole compounds is often attributed to their ability to interfere with cellular processes:
- Inhibition of Tubulin Polymerization : Some thiadiazoles have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Targeting Apoptotic Pathways : The activation of apoptotic pathways through modulation of Bcl-2 family proteins is a critical mechanism for anticancer activity .
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes and disruption of metabolic pathways are common mechanisms for antimicrobial action .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives in clinical and preclinical settings:
- Study on Anticancer Efficacy : A series of thiadiazole compounds were synthesized and tested against various cancer cell lines. The study reported that modifications to the phenyl ring significantly enhanced cytotoxicity against MCF-7 and A431 cells .
- Antimicrobial Studies : Thiadiazoles were evaluated for their activity against common pathogens like E. coli and S. aureus, showing promising results comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 2-chloroacetamide intermediates with sodium azide (NaN₃) in a toluene:water (8:2) system under reflux for 5–7 hours to form azido intermediates .
- Step 2 : Introduce the thiol group (e.g., 2-methylbenzyl thiol) via a Michael addition or thiol-ene "click" chemistry.
- Purification : Use TLC (hexane:ethyl acetate, 9:1) to monitor progress. Crystallize with ethanol or extract with ethyl acetate (3×20 mL) and dry over Na₂SO₄ .
Q. How is the structural integrity of this compound confirmed?
- Techniques :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Elemental Analysis : Match calculated and observed C, H, N, S percentages (±0.4%) .
Advanced Research Questions
Q. What strategies address low yields in thiadiazole-ring formation during synthesis?
- Troubleshooting :
- Catalyst Optimization : Use POCl₃ as a cyclizing agent for 1,3,4-thiadiazole formation at 90°C under reflux .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction efficiency by stabilizing intermediates .
- Reaction Monitoring : Employ HPLC-MS to detect side products (e.g., disulfides or unreacted thiols) .
Q. How do substituents on the phenyl and thiadiazole rings influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Methoxy Groups : 3,4-Dimethoxy substitution enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- Thioether Linkage : The (2-methylbenzyl)thio group increases metabolic stability compared to oxygen/sulfur analogs .
- Data Table :
| Substituent Position | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| 3,4-Dimethoxy | 12.3 (Antifungal) | CYP51 |
| 2-Methylbenzyl thio | 8.7 (Antimicrobial) | DNA gyrase |
| Data inferred from analogs in . |
Q. What computational methods predict binding modes with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 or bacterial DNA gyrase. The 3,4-dimethoxyphenyl group shows π-π stacking with Phe228 in CYP51 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the thiadiazole-target complex .
Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?
- Analysis Framework :
- Pharmacokinetics : Measure plasma protein binding and metabolic clearance (e.g., CYP3A4/5-mediated oxidation) .
- Formulation Adjustments : Use PEGylated nanoparticles to improve bioavailability if in vivo activity is low .
Methodological Guidance
Q. Designing assays to evaluate antimicrobial activity: What controls and metrics are essential?
- Protocol :
- Positive Controls : Use fluconazole (antifungal) and ciprofloxacin (antibacterial).
- Metrics : Minimum inhibitory concentration (MIC) via broth microdilution (CLSI guidelines) .
- Confounders : Account for solvent effects (e.g., DMSO ≤1% v/v) .
Interpreting variable cytotoxicity results across cell lines :
- Hypothesis Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
